molecular formula C17H14ClN5O B11529657 6-benzyl-3-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one

6-benzyl-3-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one

Cat. No.: B11529657
M. Wt: 339.8 g/mol
InChI Key: LHGMMOICWPZOQL-YBFXNURJSA-N
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Description

6-Benzyl-3-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with benzyl and chlorobenzylidene hydrazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one typically involves the condensation of 4-chlorobenzaldehyde with benzylhydrazine, followed by cyclization with cyanuric chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

6-Benzyl-3-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-benzyl-3-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one
  • 6-Benzyl-3-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one
  • 6-Benzyl-3-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one

Uniqueness

The uniqueness of 6-benzyl-3-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzylidene group enhances its reactivity and potential as a pharmacologically active compound compared to its analogs with different substituents.

Properties

Molecular Formula

C17H14ClN5O

Molecular Weight

339.8 g/mol

IUPAC Name

6-benzyl-3-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H14ClN5O/c18-14-8-6-13(7-9-14)11-19-22-17-20-16(24)15(21-23-17)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,20,22,23,24)/b19-11+

InChI Key

LHGMMOICWPZOQL-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN=C(NC2=O)N/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(NC2=O)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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